molecular formula C17H16N4O4 B464403 4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl acetate CAS No. 327071-51-2

4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl acetate

Cat. No.: B464403
CAS No.: 327071-51-2
M. Wt: 340.33g/mol
InChI Key: HEOJFRLBIHWAIQ-UHFFFAOYSA-N
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Description

4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is a fused heterocyclic system, and a phenyl acetate moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl acetate typically involves a multi-component reaction. One efficient method reported involves the condensation of hydrazine hydrate, ethyl acetoacetate, arylaldehydes, and malononitrile in the presence of a reusable weakly basic ionic liquid, such as 1,8-diazabicyclo[5.4.0]undec-7-en-8-ium acetate, under solvent-free conditions at room temperature . This method offers several advantages, including good yields, short reaction times, and a simple work-up procedure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the use of environmentally benign catalysts and solvents aligns with green chemistry principles, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to inhibit certain enzymes or receptors. For example, it may act as an inhibitor of Chk1 kinase, which is involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl acetate is unique due to the presence of the phenyl acetate moiety, which imparts distinct chemical properties and biological activities

Properties

IUPAC Name

[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-8-14-15(11(7-18)16(19)25-17(14)21-20-8)10-4-5-12(24-9(2)22)13(6-10)23-3/h4-6,15H,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOJFRLBIHWAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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